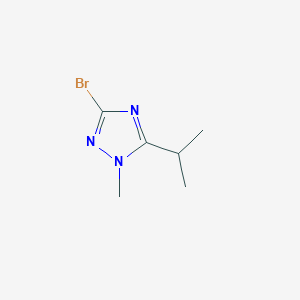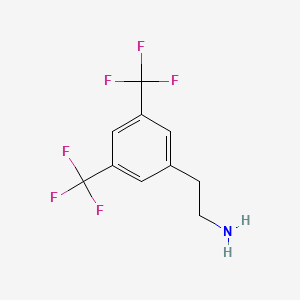
3,5-Bis(trifluoromethyl)-benzeneethanamine
Vue d'ensemble
Description
“3,5-Bis(trifluoromethyl)benzeneethanamine” is also known as "3,5-Bis(trifluoromethyl)aniline" . It is a compound with the linear formula (CF3)2C6H3NH2 . It has a molecular weight of 229.12 . This compound is used in the synthesis of various derivatives .
Synthesis Analysis
The synthesis of “3,5-Bis(trifluoromethyl)benzeneethanamine” and its derivatives has been reported in several studies . For instance, it was used in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine . Another study reported its use in the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)benzeneethanamine” can be represented by the SMILES string Nc1cc(cc(c1)C(F)(F)F)C(F)(F)F . The InChI key for this compound is CDIDGWDGQGVCIB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “3,5-Bis(trifluoromethyl)benzeneethanamine” have been studied in the context of its use as a building block for the synthesis of various derivatives . For example, it was used in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine and 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .
Physical And Chemical Properties Analysis
“3,5-Bis(trifluoromethyl)benzeneethanamine” is a liquid at room temperature . It has a refractive index of n20/D 1.434 (lit.) and a density of 1.467 g/mL at 25 °C (lit.) . It boils at 85 °C/15 mmHg (lit.) .
Applications De Recherche Scientifique
Antimicrobial Agents
The trifluoromethyl group plays a crucial role in drug discovery. Researchers have synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent growth inhibitors of drug-resistant bacteria . These compounds exhibit remarkable antimicrobial activity against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. Some lead compounds are bactericidal and effective against MRSA persisters. Notably, compounds 11, 28, and 29 also combat S. aureus biofilms .
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts. Its presence promotes organic transformations, making it valuable in synthetic chemistry .
Chemical Derivatization
3,5-Bis(trifluoromethyl)phenyl isocyanate: finds application in the chemical derivatization of amino-functionalized model surfaces. Additionally, it reacts exothermically with 4-pyrrolidinopyridine to form arylaminothiocarbonylpyridinium zwitterionic salts .
Counterion Stabilization
1,3-Bis(trifluoromethyl)-5-bromobenzene: is employed to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion. This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Building Blocks in Synthesis
A monosubstituted benzene-1,2-diamine derived from 3,5-bis(trifluoromethyl)benzylamine serves as a building block. It can be used to synthesize various compounds, including triarylamines .
Safety and Hazards
“3,5-Bis(trifluoromethyl)benzeneethanamine” is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Therefore, it is recommended to handle this compound with appropriate safety measures .
Orientations Futures
The future directions for “3,5-Bis(trifluoromethyl)benzeneethanamine” and its derivatives could involve further exploration of their potential applications. For instance, one study reported the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent growth inhibitors of drug-resistant bacteria . This suggests potential applications in the development of new antimicrobial agents .
Mécanisme D'action
Target of Action
Compounds containing the trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards certain enzymes . The -CF3 group, when attached to a tertiary stereogenic center in a heteroaliphatic ring, has been shown to lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by influencing their interaction with target proteins . The presence of the -CF3 group can lead to key hydrogen bonding interactions with the protein, thereby affecting the drug’s efficacy .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that the trifluoromethyl group can influence the pharmacokinetic properties of drugs .
Result of Action
It is known that trifluoromethyl-containing compounds can exhibit various pharmacological activities .
Action Environment
It is known that the trifluoromethyl group can enhance the stability of drugs .
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1-2,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNMFINEIFVNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591882 | |
| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181772-08-7 | |
| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



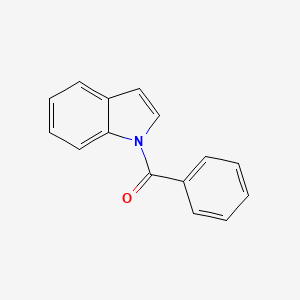

![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)
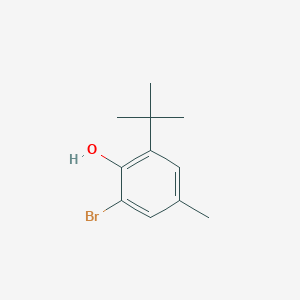
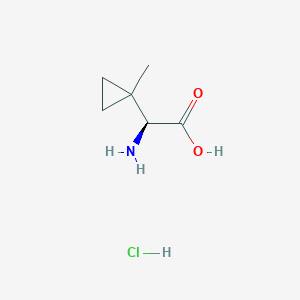
![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)

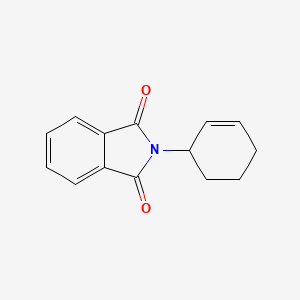
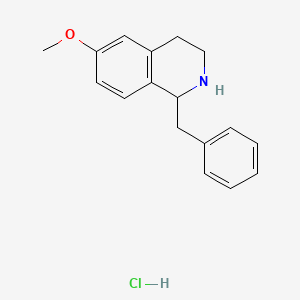
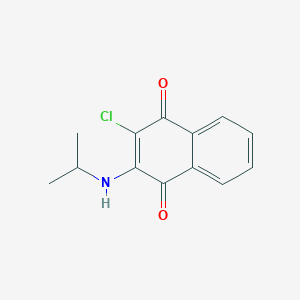
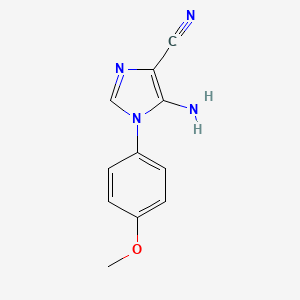
![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)
![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)
